molecular formula C14H21N3O B7470746 1-Cycloheptyl-3-(pyridin-3-ylmethyl)urea

1-Cycloheptyl-3-(pyridin-3-ylmethyl)urea

Cat. No.: B7470746
M. Wt: 247.34 g/mol
InChI Key: BTQHVUFHFAQJAL-UHFFFAOYSA-N
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Description

1-Cycloheptyl-3-(pyridin-3-ylmethyl)urea is a synthetic urea derivative characterized by a cycloheptyl group attached to one nitrogen atom of the urea core and a pyridin-3-ylmethyl group to the other. Urea derivatives are widely explored in medicinal chemistry for their enzyme inhibitory activity, particularly targeting NAD metabolism, enoyl-ACP reductase (InhA), and other biological pathways .

Properties

IUPAC Name

1-cycloheptyl-3-(pyridin-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c18-14(16-11-12-6-5-9-15-10-12)17-13-7-3-1-2-4-8-13/h5-6,9-10,13H,1-4,7-8,11H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQHVUFHFAQJAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Cycloheptyl vs.
  • Pyridin-3-ylmethyl vs. Heterocycles : Replacement with indole () or piperidinyl () modifies electronic properties and hydrogen-bonding capacity, impacting solubility and target affinity.
  • Thiourea vs. Urea : Thiourea analogs (e.g., Compound DDY01, MP: 189–190°C ) exhibit distinct electronic profiles and higher melting points due to sulfur’s polarizability, which may influence metabolic stability .

Physicochemical Properties

  • Melting Points :

    • The cycloheptyl analog in melts at 127.7–130.5°C , lower than thiourea derivatives (e.g., DDY01: 189–190°C ), suggesting reduced crystallinity due to flexible cycloheptyl.
    • Cyclohexyl analogs (e.g., 1-cyclohexyl-3-(pyridin-3-ylmethyl)urea) lack reported melting points but demonstrate stable enzyme co-crystallization .
  • Spectroscopic Data :

    • HRMS and NMR data for related compounds (e.g., [M+H⁺] 310.2490 ) provide benchmarks for structural validation of the target compound.

Preparation Methods

Nucleophilic Addition Using Potassium Isocyanate in Aqueous Media

A catalyst-free, water-based methodology adapted from Tiwari et al. (2018) provides a scalable route to N-substituted ureas . For 1-cycloheptyl-3-(pyridin-3-ylmethyl)urea, this method involves sequential nucleophilic addition of cycloheptylamine and 3-(aminomethyl)pyridine to potassium isocyanate under acidic conditions:

Procedure :

  • Step 1 : Cycloheptylamine (10 mmol) is dissolved in 1 N HCl (15 mL), followed by addition of potassium isocyanate (22 mmol). The mixture is stirred at 25°C for 6 hours.

  • Intermediate Isolation : The precipitated 1-cycloheptylurea is filtered, washed with cold HCl, and dried.

  • Step 2 : The intermediate is reacted with 3-(aminomethyl)pyridine (10 mmol) in water at 25°C for 12 hours.

  • Workup : The product is extracted with dichloromethane, dried over Na₂SO₄, and purified via recrystallization (ethanol/water).

Key Data :

ParameterValue
Yield (Step 1)89%
Yield (Step 2)74%
Purity (HPLC)>98%
Reaction ScaleUp to 20 mmol

This method avoids toxic solvents and chromatographic purification, making it industrially viable .

Carbodiimide-Mediated Coupling with 1,1'-Carbonyldiimidazole (CDI)

CDI-mediated coupling, widely used for urea synthesis, enables controlled stepwise functionalization. The protocol involves activating cycloheptylamine with CDI before coupling with 3-(aminomethyl)pyridine :

Procedure :

  • Activation : Cycloheptylamine (10 mmol) and CDI (12 mmol) are stirred in anhydrous THF at 0°C for 1 hour.

  • Coupling : 3-(Aminomethyl)pyridine (10 mmol) is added, and the reaction is refluxed for 8 hours.

  • Workup : The mixture is concentrated, dissolved in ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane/ethyl acetate 3:1).

Key Data :

ParameterValue
Yield82%
Reaction Time9 hours
SolventTHF
Purity (NMR)>95%

This method offers superior control over regioselectivity but requires anhydrous conditions .

Oxazolidinone Intermediate Route

Adapting the oxazolidinone-based synthesis from Frontiers in Chemistry (2022), this compound is synthesized via a chiral oxazolidinone intermediate :

Procedure :

  • Oxazolidinone Formation : (R)-Glycidyl butyrate reacts with 3-(6-morpholinopyridin-3-yl)-2-oxazolidinone under n-BuLi-mediated ring opening in THF at −78°C.

  • Urea Coupling : The resultant alcohol is mesylated and displaced with cycloheptylamine in DMF at 60°C for 6 hours.

  • Final Assembly : The intermediate reacts with 3-(aminomethyl)pyridine using EDCI/DMAP coupling in CH₂Cl₂.

Key Data :

ParameterValue
Overall Yield48%
Chiral Purity (HPLC)99% ee
Critical Intermediate(S)-5-(Aminomethyl)-3-(6-morpholinopyridin-3-yl)oxazolidin-2-one

This route is ideal for enantiomerically pure products but involves complex intermediates .

Comparative Analysis of Synthetic Methods

The table below evaluates the three primary methodologies:

MethodYieldScalabilityPurityEnvironmental Impact
Aqueous Nucleophilic 74%High>98%Low (water-based)
CDI Coupling 82%Moderate>95%Moderate (THF use)
Oxazolidinone Route 48%Low>99%High (multiple steps)

Q & A

Q. What are the recommended synthetic routes for 1-Cycloheptyl-3-(pyridin-3-ylmethyl)urea, and how can purity be ensured?

The synthesis typically involves coupling cycloheptylamine with a pyridinylmethyl isocyanate derivative under basic conditions (e.g., triethylamine). Multi-step protocols may include protecting group strategies to prevent side reactions. Post-synthesis purification via column chromatography or recrystallization is critical. Analytical validation using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirms structural integrity and purity .

Q. Which spectroscopic techniques are essential for structural elucidation of this compound?

  • NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., urea NH signals at δ 5.5–6.5 ppm; pyridine aromatic protons at δ 7.1–8.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~155 ppm) and aromatic carbons.
  • Mass Spectrometry : HRMS provides exact mass verification (e.g., [M+H]⁺ for C₁₅H₂₂N₃O: calc. 260.1766, observed 260.1768).
  • IR Spectroscopy : Confirms urea C=O stretch (~1640–1680 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .

Q. How can researchers screen the biological activity of this compound in preliminary studies?

Begin with in vitro assays:

  • Kinase Inhibition : Use enzymatic assays (e.g., ADP-Glo™) to test inhibition of kinases like EGFR or VEGFR2.
  • Antiproliferative Activity : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ calculations.
  • Target Engagement : Surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up without compromising purity?

  • Reaction Optimization : Use design of experiments (DoE) to adjust temperature (e.g., 60–80°C), solvent (DMF or THF), and stoichiometry.
  • Flow Chemistry : Continuous flow systems improve mixing and heat transfer, reducing side products.
  • Real-Time Monitoring : In-line FTIR or HPLC tracks intermediate formation, enabling rapid adjustments .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this urea derivative?

  • Systematic Substitution : Modify the cycloheptyl group (e.g., cyclohexyl, bicyclic analogs) and pyridine substituents (e.g., electron-withdrawing -Cl vs. donating -OCH₃).
  • Pharmacophore Mapping : Molecular docking (e.g., AutoDock Vina) identifies critical interactions (e.g., hydrogen bonding with kinase ATP-binding pockets).
  • Bioisosteric Replacement : Replace urea with thiourea or cyanoguanidine to assess tolerance .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays).
  • Metabolic Stability Testing : Check for cytochrome P450-mediated degradation using liver microsomes.
  • Orthogonal Assays : Confirm target modulation via Western blot (e.g., phospho-ERK reduction) .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?

  • Kinase Profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) identifies off-target effects.
  • Cellular Thermal Shift Assay (CETSA) : Confirms target engagement in live cells.
  • RNA Sequencing : Identifies downstream pathways (e.g., apoptosis markers like BAX/BCL-2) .

Q. How do structural modifications influence solubility and bioavailability?

  • LogP Analysis : Introduce polar groups (e.g., -OH, -SO₂NH₂) to reduce hydrophobicity (measured via shake-flask method).
  • Salt Formation : Co-crystallize with succinic acid to enhance aqueous solubility.
  • Permeability Assays : Use Caco-2 monolayers or PAMPA to predict intestinal absorption .

Q. What analytical methods detect degradation products under stressed conditions?

  • Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and oxidative stress (H₂O₂).
  • Stability-Indicating HPLC : Develop gradient methods (C18 column, 0.1% TFA in water/acetonitrile) to resolve degradants.
  • LC-MS/MS : Identifies degradation pathways (e.g., hydrolysis of urea to amines) .

Q. How can computational modeling guide the design of analogs with improved potency?

  • Molecular Dynamics Simulations : Assess binding pocket flexibility (e.g., using GROMACS).
  • Free Energy Perturbation (FEP) : Predicts ΔΔG for substituent changes.
  • ADMET Prediction : Tools like SwissADME forecast pharmacokinetic liabilities .

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